molecular formula C24H14BrN3O2 B2358676 (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 406474-89-3

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2358676
CAS RN: 406474-89-3
M. Wt: 456.299
InChI Key: LRRSYWKWAXRJEL-RQZHXJHFSA-N
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Description

(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as BRD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BRD is a potent inhibitor of several kinases, including CDK9, which is involved in the regulation of transcription elongation. Due to its unique chemical structure and pharmacological properties, BRD has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

These applications highlight the diverse and promising roles of (Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. Its unique properties continue to inspire innovative studies across various disciplines. 🌟🔬 . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name

5-bromo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14BrN3O2/c25-16-13-15-5-4-8-20-22(15)21(14-16)24(30)28(23(20)29)19-11-9-18(10-12-19)27-26-17-6-2-1-3-7-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRSYWKWAXRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC=CC5=CC(=CC(=C54)C3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601039298
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

406474-89-3
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-bromo-2-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601039298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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